molecular formula C₁₇H₂₀O₉ B104419 3-O-Feruloylquinic acid CAS No. 62929-69-5

3-O-Feruloylquinic acid

Cat. No. B104419
CAS RN: 62929-69-5
M. Wt: 368.3 g/mol
InChI Key: RAGZUCNPTLULOL-KJJWLSQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Feruloylquinic acid is a specialized plant metabolite . It is a derivative of quinic acid-bound phenolic acid and shows antioxidant activity . It is also known to enhance by high photosynthetically active radiation (PAR) and UV irradiances .


Synthesis Analysis

The synthesis of 3-O-Feruloylquinic acid has been discussed in several studies . For instance, one study published in the journal “ScienceDirect” discusses the syntheses of 3-, 4-, and 5-O-feruloylquinic acids .


Molecular Structure Analysis

The molecular formula of 3-O-Feruloylquinic acid is C17H20O9 . Its average mass is 368.335 Da and its monoisotopic mass is 368.110718 Da .


Chemical Reactions Analysis

3-O-Feruloylquinic acid is known to show antioxidant activity . It is also known to enhance by high photosynthetically active radiation (PAR) and UV irradiances .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-O-Feruloylquinic acid include a density of 1.5±0.1 g/cm3, a boiling point of 629.4±55.0 °C at 760 mmHg, and a flash point of 228.6±25.0 °C .

Scientific Research Applications

Pharmacology

3-O-Feruloylquinic acid: has been identified as a significant compound in pharmacological research due to its antioxidant properties . It is included in the simultaneous determination of phenolic acids, alkaloids, and limonoids in traditional herbal medicine, contributing to quality assessment and therapeutic efficacy .

Agriculture

In agriculture, 3-O-Feruloylquinic acid plays a role in plant response to environmental stress. Studies have shown its accumulation in winter wheat induced by low temperatures, suggesting a protective role against cold stress . It also exhibits antioxidative activity, which could be beneficial in enhancing crop resilience.

Cosmetic Industry

The cosmetic industry benefits from 3-O-Feruloylquinic acid due to its antioxidant activity, which can protect the skin from oxidative damage. It is found in coffee by-products, which are used in skincare applications for their anti-aging and photoprotective abilities .

Food Industry

In the food industry, 3-O-Feruloylquinic acid is valued for its antioxidant properties. It is present in coffee and contributes to the health benefits associated with coffee consumption, such as reduced risks of chronic diseases . Its incorporation into foods enhances bioactivity and functional properties.

Environmental Science

Research in environmental science has explored the role of chlorogenic acids, including 3-O-Feruloylquinic acid , in controlling oxidative and inflammatory stress conditions. These compounds are crucial in mitigating the adverse effects associated with unbalanced intracellular redox states .

Biochemistry

In biochemistry, 3-O-Feruloylquinic acid is studied for its role in metabolic pathways. It is a product of the shikimate pathway and is involved in the biosynthesis of various phenolic compounds, contributing to the understanding of plant secondary metabolites .

Molecular Biology

Molecular biology research has identified 3-O-Feruloylquinic acid as a plant metabolite with potential roles in plant development and response to environmental stimuli. It is a subject of study for its molecular functions and interactions within biological systems .

Organic Chemistry

Organic chemistry studies focus on the synthesis and reactivity of 3-O-Feruloylquinic acid . It is a target for synthetic organic chemistry due to its complex structure and the potential to create novel compounds with enhanced biological activities .

Safety and Hazards

The safety data sheet for 3-O-Feruloylquinic acid suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

The future directions of research on 3-O-Feruloylquinic acid could include further studies on its bioactivity, potential for drug development, and its impact on diet and its constituents . It could also include studies on its potential use in personalized nutrition .

Mechanism of Action

Target of Action

3-O-Feruloylquinic acid, also known as 3-O-feruloyl-D-quinic acid, is a derivative of quinic acid-bound phenolic acid . It has been identified as a protease inhibitor, exerting a moderate inhibitory effect against Avian Influenza Virus (H5N1) in vitro .

Mode of Action

It is known to show antioxidant activity . This suggests that it may interact with its targets by neutralizing free radicals and reducing oxidative stress, which can damage cells and contribute to aging and diseases.

Biochemical Pathways

3-O-Feruloylquinic acid is a part of the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of secondary metabolites in plants . These metabolites include phenolic acids, flavonoids, coumarins, and lignans, all of which play crucial roles in plant defense mechanisms and human health. The compound is a derivative of quinic acid-bound phenolic acid and is synthesized through the esterification of quinic acid and ferulic acid .

Pharmacokinetics

It is known that phenolic compounds, in general, have low bioavailability due to their poor absorption and rapid metabolism and excretion

Result of Action

As an antioxidant, 3-O-Feruloylquinic acid can help protect cells from damage caused by harmful free radicals . This can potentially reduce the risk of chronic diseases associated with oxidative stress, such as heart disease and cancer.

Action Environment

The activity of 3-O-Feruloylquinic acid is influenced by environmental factors. For instance, its antioxidant activity is known to be significantly enhanced under high photosynthetically active radiation (PAR) and UV irradiation . This suggests that light conditions can influence the compound’s action, efficacy, and stability. The compound is more stable in acidic solutions and can degrade in other solutions .

properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZUCNPTLULOL-KJJWLSQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310632
Record name 5-O-(E)-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-O-Feruloylquinic acid

CAS RN

62929-69-5, 1899-29-2
Record name 5-O-(E)-Feruloylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62929-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-(E)-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 197 °C
Record name 3-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Feruloylquinic acid
Reactant of Route 2
3-O-Feruloylquinic acid
Reactant of Route 3
3-O-Feruloylquinic acid
Reactant of Route 4
3-O-Feruloylquinic acid
Reactant of Route 5
Reactant of Route 5
3-O-Feruloylquinic acid
Reactant of Route 6
3-O-Feruloylquinic acid

Q & A

A: The molecular formula of 3-FQA is C16H18O9, and its molecular weight is 354.31 g/mol. [, , , , ]

A: Yes, 3-FQA has been characterized using various spectroscopic techniques, including UV, NMR (1D and 2D), and ESI-MS. [, , , , ] These techniques provide detailed information about its structure and can be used for identification and quantification.

ANone: 3-FQA is present in various plants, including:

  • Coffee: Arabica and Robusta green coffee beans contain 3-FQA. Its levels can be used to discriminate between the two species. [] It also impacts the flavor stability of ready-to-drink coffee during storage. []
  • Bamboo: Bamboo species like Bambusa multiplex produce 3-FQA, especially when treated with histone deacetylase inhibitors. []
  • Sugarcane Top: 3-FQA is one of the major polyphenols found in sugarcane top. []
  • Other Plants: It is also found in Solanum torvum fruit [, ], Bupleurum multinerve [], Centaurea calolepis [], Macleaya microcarpa [], Phellodendri Amurensis Cortex [], Pourouma guianensis leaves [], Stemona japonica [], Acanthopanax senticosus [], and black carrots. []

A: In Bambusa multiplex cells, a specific BAHD acyltransferase enzyme, BmHQT1, catalyzes the formation of 3-FQA. This enzyme uses feruloyl-CoA as the acyl donor and quinic acid as the acceptor, demonstrating regiospecificity for the C-3 position of quinic acid. []

ANone: While more research is needed, studies suggest 3-FQA may have several beneficial properties:

  • Antioxidant Activity: 3-FQA exhibits potent antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , , ] It has been shown to quench DPPH and xanthine oxidase-generated radicals. []
  • Anti-inflammatory Activity: Cnicin, a compound found alongside 3-FQA in Centaurea calolepis, exhibits anti-inflammatory activity by inhibiting NF-κB and iNOS. [] While more research is needed on 3-FQA specifically, its presence in traditionally used anti-inflammatory remedies suggests potential in this area. [, , ]
  • Neuroprotective Effects: Research suggests that 3-FQA, along with other polyphenols from sugarcane top, might promote neuronal differentiation and improve mitochondrial function in astrocytes, potentially benefiting cognitive function. [] Further research is needed to confirm these findings.
  • Wound Healing: Some studies indicate that 3-FQA, along with other phenylpropanoids, might possess wound-healing properties. []

A: Detailed information regarding the ADME profile of 3-FQA is limited and requires further investigation. [, ]

A: Currently, there are no published clinical trials specifically investigating the effects of 3-FQA in humans. []

ANone: Several analytical techniques are used to identify and quantify 3-FQA, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors like DAD (diode-array detector) and MS (mass spectrometry) allows for the separation and quantification of 3-FQA in complex mixtures. [, , , , , , ]
  • Ultra-High Performance Liquid Chromatography (UPLC): Similar to HPLC, UPLC offers higher resolution and sensitivity, enhancing the separation and detection of 3-FQA. [, , ]
  • Mass Spectrometry (MS): Different MS techniques, including ESI-MS and Q-TOF-MS, are employed to identify and confirm the structure of 3-FQA based on its mass-to-charge ratio and fragmentation pattern. [, , , , , ]

ANone: Future research on 3-FQA should focus on:

  • Structure-Activity Relationship: Exploring the relationship between its chemical structure and biological activity to design more potent and selective derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.